Propionic acid-d6

Catalog No.
S1521737
CAS No.
19448-61-4
M.F
C3H6O2
M. Wt
80.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionic acid-d6

CAS Number

19448-61-4

Product Name

Propionic acid-d6

IUPAC Name

deuterio 2,2,3,3,3-pentadeuteriopropanoate

Molecular Formula

C3H6O2

Molecular Weight

80.12 g/mol

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2/hD

InChI Key

XBDQKXXYIPTUBI-WYMDYBCKSA-N

SMILES

CCC(=O)O

Canonical SMILES

CCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuterium, with a spin of 1, possesses different magnetic properties compared to hydrogen (spin of ½). This difference allows for selective decoupling of protons adjacent to the deuterium atoms in NMR experiments. This technique, known as deuterium decoupling, simplifies complex NMR spectra by removing overlapping signals, leading to a clearer and more precise understanding of the molecule's structure and dynamics .
  • Deuteration at specific sites can also be used to shift NMR peaks away from other signals, allowing for the observation of previously obscured resonances. This is particularly beneficial for studying complex molecules with crowded spectra .

Isotope Labeling for Mechanistic Studies:

  • Deuterio 2,2,3,3,3-pentadeuteriopropanoate can be used as a probe molecule to study reaction mechanisms. By incorporating it into a reaction pathway, scientists can track the movement and fate of the labeled molecule through the reaction, providing valuable insights into the reaction steps and kinetics .
  • Deuterium labeling can also be used to differentiate reaction pathways involving similar starting materials. By selectively labeling specific positions in the molecule, researchers can distinguish between different reaction products and determine the contribution of each pathway to the overall reaction .

Mass Spectrometry:

  • The incorporation of deuterium atoms increases the molecule's mass, allowing for distinguishing between closely related compounds with similar masses in mass spectrometry experiments. This is particularly useful for analyzing complex mixtures or studying the metabolism of drugs and other biological molecules .

Other Applications:

  • Deuterio 2,2,3,3,3-pentadeuteriopropanoate may also find use in other scientific research areas, such as pharmaceutical development and material science. However, further research is needed to explore its full potential in these fields.

Deuterio 2,2,3,3,3-pentadeuteriopropanoate, also known as propionic acid-d6, is a specifically isotopically labeled version of propionic acid (CH3CH2COOH) []. All five hydrogens on the three central carbon atoms are replaced with deuterium (²H), a stable isotope of hydrogen. Propionic acid-d6 is a key tool in scientific research, particularly in fields like nuclear magnetic resonance (NMR) spectroscopy [].


Molecular Structure Analysis

Propionic acid-d6 shares the same basic structure as propionic acid, with a three-carbon chain ending in a carboxylic acid group (COOH). The key difference is the substitution of deuterium for hydrogen on the three central carbons (carbons 2, 3, and 3') []. This isotopic substitution does not significantly alter the overall structure of the molecule but has a crucial impact on its NMR properties.


Chemical Reactions Analysis

Synthesis of propionic acid-d6 can be achieved through various methods, including:

  • Malonic ester synthesis with deuterated reagents

    This method starts with diethyl malonate and utilizes deuterated acetaldehyde and deuterium oxide (D2O) to achieve deuterium incorporation [].

  • Grignard reaction with deuterated compounds

    Propionic acid can be reacted with a Grignard reagent derived from a deuterated alkyl halide, followed by hydrolysis to obtain propionic acid-d6 [].

Propionic acid-d6 undergoes similar chemical reactions as propionic acid, but the presence of deuterium can be exploited for specific purposes. For instance, the C-H bonds involving deuterium are not detected in standard NMR spectroscopy, allowing for a clearer analysis of the remaining protons in the molecule.


Physical And Chemical Properties Analysis

  • Appearance: Clear colorless liquid [].
  • Melting point: -24 to -23 °C [].
  • Boiling point: 141.7 °C at 760 mmHg [].
  • Vapor pressure: 4.23 mmHg at 25°C [].
  • Density: 1.102 g/cm³ [].
  • Refractive index: n20/D 1.386 (lit.) [].
  • Solubility: Soluble in water and most organic solvents [].
  • Flash point: 57.7 °C [].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Propanoic acid-d6

Dates

Modify: 2023-08-15

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